1-(2,3-Dichloropyridin-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
1-(2,3-dichloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
InChI Key |
IXDANMREKXUWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 1 2,3 Dichloropyridin 4 Yl Ethanone
Reactions at the Ethanone (B97240) Moiety
The ethanone side chain offers several sites for chemical modification, primarily centered around the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.
The carbonyl group is a key reactive center, characterized by an electrophilic carbon atom that is susceptible to attack by nucleophiles. libretexts.orgox.ac.uk This reactivity allows for a variety of functionalization reactions.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 1-(2,3-dichloropyridin-4-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents.
Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for various nucleophiles. masterorganicchemistry.com For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) add to the carbonyl group to form tertiary alcohols after an acidic workup. libretexts.org This reaction is fundamental for creating new carbon-carbon bonds at this position.
Oxidation: As a ketone, the ethanone moiety is generally resistant to oxidation under standard conditions. Strong oxidizing agents and harsh conditions would be required, which could potentially affect the sensitive dichloropyridine ring.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH), Room Temperature | 1-(2,3-Dichloropyridin-4-yl)ethanol |
| Nucleophilic Addition (Grignard) | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether (Et₂O), 0°C 2. Aqueous acid (e.g., H₃O⁺) | 2-(2,3-Dichloropyridin-4-yl)propan-2-ol |
| Cyanohydrin Formation | Hydrogen cyanide (HCN) with base catalyst | Basic conditions (e.g., KCN) | 2-(2,3-Dichloropyridin-4-yl)-2-hydroxypropanenitrile |
The methyl group adjacent to the carbonyl (the α-position) possesses hydrogens that are acidic due to the electron-withdrawing effect of the carbonyl group. libretexts.org This acidity allows for the formation of an enol or enolate intermediate, which can then react with electrophiles, most notably halogens. wikipedia.org
This α-halogenation can be performed under either acidic or basic conditions. wikipedia.org
Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. The reaction proceeds through an enol intermediate, and the introduction of the first halogen deactivates the molecule towards further halogenation. libretexts.orgwikipedia.org
Base-promoted halogenation proceeds via an enolate intermediate. This reaction is often harder to control, as the inductive effect of the newly added halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. libretexts.orgwikipedia.org With methyl ketones, this can lead to the haloform reaction if excess base and halogen are used. wikipedia.org
| Reagent | Conditions | Expected Major Product |
|---|---|---|
| Bromine (Br₂) | Acetic acid (CH₃COOH) | 2-Bromo-1-(2,3-dichloropyridin-4-yl)ethanone |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) | 2-Bromo-1-(2,3-dichloropyridin-4-yl)ethanone |
| Sulfuryl chloride (SO₂Cl₂) | Inert solvent | 2-Chloro-1-(2,3-dichloropyridin-4-yl)ethanone |
The resulting α-haloketones are versatile synthetic intermediates themselves, readily undergoing nucleophilic substitution reactions at the α-carbon. mdpi.com
The carbonyl group of 1-(2,3-dichloropyridin-4-yl)ethanone can react with primary amines and their derivatives, such as hydrazine (B178648), in a condensation reaction to form imine-type products. A prominent example is the formation of hydrazones upon reaction with hydrazine or substituted hydrazines. researchgate.net This reaction is typically catalyzed by a small amount of acid and proceeds by nucleophilic addition to the carbonyl followed by dehydration. researchgate.net The resulting hydrazones are often stable, crystalline solids. researchgate.net
| Reagent | Typical Conditions | Product Class | Specific Product Name |
|---|---|---|---|
| Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Ethanol (EtOH), catalytic acetic acid | Hydrazone | This compound hydrazone |
| Phenylhydrazine (PhNHNH₂) | Ethanol (EtOH), reflux | Phenylhydrazone | This compound phenylhydrazone |
| Semicarbazide (H₂NCONHNH₂) | Aqueous ethanol, sodium acetate | Semicarbazone | This compound semicarbazone |
Reactions on the Dichloropyridine Ring System
The dichloropyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic nature makes it resistant to electrophilic attack but susceptible to nucleophilic substitution.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyridines, especially when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the acetyl group at the C4 position acts as a moderate electron-withdrawing group, further activating the ring for SNAr.
The key question in the SNAr reaction of this molecule is regioselectivity—which of the two chlorine atoms is preferentially replaced.
The chlorine at the C2 position is para to the activating acetyl group.
The chlorine at the C3 position is meta to the activating acetyl group.
In SNAr mechanisms, activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the intermediate Meisenheimer complex. wikipedia.orglibretexts.org Therefore, nucleophilic attack is strongly favored at the C2 position. Studies on the related compound 2,3-dichloropyridine (B146566) have shown that nucleophilic substitution, for example with hydrazine, occurs selectively at the C2 position. nih.gov
| Nucleophile | Typical Conditions | Expected Major Product |
|---|---|---|
| Ammonia (NH₃) | High temperature, pressure | 1-(2-Amino-3-chloropyridin-4-yl)ethanone |
| Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH), reflux | 1-(3-Chloro-2-methoxypyridin-4-yl)ethanone |
| Hydrazine (N₂H₄) | Ethanol (EtOH), reflux | 1-(3-Chloro-2-hydrazinylpyridin-4-yl)ethanone nih.gov |
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring. wikipedia.org Pyridine (B92270) itself is significantly less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring system. minia.edu.eg
In the case of this compound, the ring is exceptionally deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of:
The pyridine ring nitrogen.
The two chlorine substituents.
The acetyl group at the C4 position.
Consequently, electrophilic aromatic substitution on this molecule is highly unfavorable and would require extremely harsh reaction conditions. wikipedia.org If a reaction were forced to occur, the electrophile would be directed to the C5 position, which is the least deactivated position on the ring. However, this pathway is not considered a synthetically viable route for the functionalization of this compound.
Metalation and Subsequent Functionalization (e.g., Lithiation, Cadmiation)
The presence of acidic protons on the pyridine ring, activated by the electron-withdrawing chloro and acetyl substituents, makes this compound a candidate for deprotonative metalation. The regioselectivity of this process is a critical aspect, influenced by the choice of the metalating agent and reaction conditions.
Lithiation:
Lithiation of dichloropyridines is a well-established method for their functionalization. The reaction of 2-chloropyridine (B119429) with alkyllithiums typically leads to nucleophilic addition, whereas the use of lithium diisopropylamide (LDA) results in ortho-metalation. researchgate.net For dihalopyridines, the outcome can be complex. In the case of 2,3-dihalopyridines, a "halogen dance" rearrangement can occur, where an initially formed lithiated species isomerizes to a more stable one. However, by controlling the reaction temperature, it is possible to selectively trap either the kinetically or thermodynamically favored intermediate. nih.gov For instance, in a continuous-flow system, the lithiation of 2-chloro-3-bromopyridine can be directed to afford either the product of deprotolithiation or the halogen dance product by adjusting the temperature. nih.gov
For this compound, the most acidic ring proton is expected to be at the C-5 position, being ortho to both chloro- and the acetyl group. The use of a strong, non-nucleophilic base like LDA at low temperatures would likely lead to regioselective lithiation at this position. Subsequent quenching with various electrophiles would then introduce a new substituent at the C-5 position. The use of a superbase like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE), which has been shown to mediate an unusual C-6 lithiation of 2-chloropyridine, could potentially offer alternative regioselectivities. researchgate.netnih.gov
Cadmiation:
Deprotonative cadmiation using reagents such as (TMP)₃CdLi (TMP = 2,2,6,6-tetramethylpiperidino) has been shown to be effective for functionalized aromatics, including heterocycles. This method could potentially be applied to this compound, offering an alternative to lithiation for the introduction of functional groups.
The table below summarizes the expected outcomes of metalation based on analogous systems.
| Metalating Agent | Expected Site of Metalation on this compound | Rationale |
| LDA | C-5 | Directed by ortho chloro and acetyl groups. |
| BuLi-LiDMAE | Potentially C-6 | Based on observed unusual regioselectivity with 2-chloropyridine. researchgate.netnih.gov |
| (TMP)₃CdLi | C-5 | Effective for functionalized heterocycles. |
Derivatization at the Pyridine Nitrogen (e.g., N-oxidation)
The lone pair of electrons on the pyridine nitrogen atom allows for reactions typical of tertiary amines, most notably N-oxidation.
N-oxidation:
The N-oxidation of pyridines is a common transformation that can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. For electron-deficient pyridines, such as this compound, N-oxidation generally requires harsher conditions. oaji.net A common method involves the use of a strong oxidizing agent in the presence of an acid anhydride (B1165640), such as trifluoroacetic anhydride with hydrogen peroxide. orgsyn.org
The resulting N-oxide of this compound would have modified reactivity. For example, in the case of 4-acetylpyridine (B144475) N-oxide, nitration occurs at the 2-position, guided by the electron-withdrawing nature of the acetyl group. oaji.net A similar reactivity would be expected for the N-oxide of the title compound, making the 2- and 6-positions activated for nucleophilic attack.
The following table outlines a plausible synthetic route for the N-oxidation and subsequent functionalization of this compound.
| Step | Reagents | Product | Expected Outcome |
| 1 | H₂O₂ / Trifluoroacetic Anhydride | This compound N-oxide | N-oxidation of the pyridine nitrogen. |
| 2 | HNO₃ / H₂SO₄ | 1-(2,3-Dichloro-6-nitropyridin-4-yl)ethanone N-oxide | Nitration at the C-6 position. |
Ring-Opening and Rearrangement Pathways for Pyridine Derivatives
While the pyridine ring is generally stable, under certain conditions, derivatives of this compound could undergo ring-opening or rearrangement reactions.
One of the most relevant potential rearrangements for this compound involves the transformation of its corresponding oxime via the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgillinois.edu This acid-catalyzed reaction converts an oxime into a substituted amide. wikipedia.org The oxime of this compound, upon treatment with an acid catalyst like sulfuric acid or phosphorus pentachloride, would be expected to rearrange. wikipedia.org The regiochemical outcome of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.
Photochemical rearrangements are another possibility for ketones. Conjugated cyclic ketones can undergo a variety of transformations upon UV irradiation. researchgate.net While specific studies on dichloropyridinyl ketones are lacking, the principles of photochemical rearrangements of enones could potentially be applied. baranlab.org
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Kinetic Studies of Reaction Rates and Orders
Kinetic studies provide valuable insights into reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. For nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of this compound, the rate would be expected to depend on the concentrations of both the pyridine derivative and the nucleophile.
In a study on the SNAr of 2,4-dichloropyridine (B17371), a multivariate linear regression model was developed to predict relative reaction rates based on computed molecular descriptors like LUMO energy and molecular electrostatic potential. researchgate.netchemrxiv.org Such an approach could be used to predict the relative reactivity of the C-2 and C-6 positions of this compound towards nucleophiles. The electron-withdrawing acetyl group at the 4-position would be expected to activate the 2- and 6-positions towards nucleophilic attack.
Identification and Characterization of Reaction Intermediates
Many of the transformations of this compound are likely to proceed through transient intermediates. In the case of functionalization via metalation followed by elimination of a halide, a highly reactive pyridyne intermediate could be formed. The generation of pyridynes from halopyridines is a known process, and these intermediates can be trapped by various nucleophiles or cycloaddition partners. The regioselectivity of nucleophilic addition to unsymmetrical pyridynes is a key consideration. nih.gov
In the divergent lithiation of 2,3-dihalopyridines, the initially formed lithiated species and the product of the "halogen dance" are distinct intermediates that can be selectively trapped by controlling the reaction temperature. nih.gov This demonstrates that different lithiated intermediates can be accessed and utilized for further functionalization.
Elucidation of Catalytic Cycles
Catalytic reactions, such as palladium-catalyzed cross-coupling reactions, are powerful tools for the functionalization of halopyridines. The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a prominent example. libretexts.orgwikipedia.orgyoutube.com The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, one of the C-Cl bonds of this compound) to form a palladium(II) intermediate. libretexts.orgchemrxiv.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.orgchemrxiv.org
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgchemrxiv.org
The regioselectivity of cross-coupling reactions with dihalopyridines can often be controlled by the choice of ligand on the palladium catalyst. For example, in the Suzuki coupling of 2,4-dichloropyridines, the use of an IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand on a palladium catalyst has been shown to favor C4-selective coupling. nih.gov A similar ligand-controlled strategy could potentially be employed to achieve regioselective cross-coupling with this compound.
Spectroscopic Characterization and Structural Elucidation of 1 2,3 Dichloropyridin 4 Yl Ethanone and Its Derivatives
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds within 1-(2,3-Dichloropyridin-4-yl)ethanone would provide characteristic absorption or scattering peaks.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1740 cm⁻¹. Additionally, vibrations corresponding to the C-Cl bonds, C-N and C=C bonds of the pyridine (B92270) ring, and the C-H bonds of the methyl group would be anticipated. However, no experimental IR spectra for this specific compound could be located.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, it would be particularly useful for observing the vibrations of the dichloropyridine ring. Symmetrical vibrations, which are often weak in IR spectra, can be strong in Raman spectra. Specific data for this compound is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring and the methyl protons of the ethanone (B97240) group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group. The methyl protons would likely appear as a singlet. Without experimental data, a detailed analysis of the proton environments is not possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. One would expect to see separate signals for the carbonyl carbon, the methyl carbon, and the carbons of the dichloropyridine ring. The positions of these signals (chemical shifts) would provide insight into the electronic structure of the molecule. No recorded ¹³C NMR data for this compound has been found.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. Solid-state NMR could provide information about the compound's structure in the solid phase. Research applying these advanced techniques to this compound has not been identified.
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, the molecular formula is C₇H₅Cl₂NO.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound. HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated value.
Table 1: Theoretical HRMS Data for this compound (C₇H₅Cl₂NO)
| Ion Species | Isotopic Composition | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₇H₅³⁵Cl₂NO | 188.9748 |
| [M+2]⁺ | C₇H₅³⁵Cl³⁷ClNO | 190.9718 |
This table presents calculated theoretical values. Experimental data for this specific compound are not available in the cited literature.
In electron ionization mass spectrometry (EI-MS), the energetic molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. chemguide.co.ukuni-saarland.delibretexts.org For this compound, several fragmentation pathways can be predicted based on the fragmentation of ketones and halogenated aromatic compounds. chemguide.co.uklibretexts.org
A primary and highly characteristic fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group (α-cleavage). libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
α-Cleavage: Loss of a methyl group (mass 15) from the molecular ion (m/z 189) would produce a prominent peak at m/z 174. This [M-15]⁺ fragment, the 2,3-dichloropyridin-4-ylcarbonyl cation, is often the base peak in the mass spectra of acetophenone (B1666503) derivatives.
Loss of Carbon Monoxide: The acylium ion (m/z 174) can further fragment by losing a neutral carbon monoxide (CO) molecule (mass 28), which would yield a fragment ion at m/z 146, corresponding to the 2,3-dichloropyridinyl cation.
Loss of Halogens: Fragmentation involving the loss of chlorine atoms (Cl•, mass 35 or 37) or hydrogen chloride (HCl, mass 36 or 38) from the molecular ion or subsequent fragments can also occur.
Table 2: Predicted Major Mass Spectral Fragments for this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Predicted Neutral Loss |
|---|---|---|
| 189 | [C₇H₅Cl₂NO]⁺• (Molecular Ion) | - |
| 174 | [C₆H₂Cl₂NO]⁺ | •CH₃ |
| 146 | [C₅H₂Cl₂N]⁺ | •CH₃, CO |
This table is based on theoretical fragmentation pathways of similar compounds. No experimental mass spectrum for this compound has been published.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. As of this writing, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available literature. researchgate.netnih.govmdpi.comresearchgate.net
Although the specific crystal structure is unknown, the packing of this compound molecules in the solid state would be governed by a variety of weak intermolecular interactions. Studies on analogous dichloropyridine and other halogenated aromatic compounds reveal common interaction motifs that would likely be present. researchgate.net
Halogen Bonding: The chlorine atoms on the pyridine ring are capable of forming halogen bonds (C-Cl···N or C-Cl···O), where the electropositive region on the chlorine atom interacts with a nucleophilic nitrogen or oxygen atom of an adjacent molecule.
Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds are expected, involving the aromatic and methyl protons as donors and the carbonyl oxygen and pyridine nitrogen as acceptors. nih.gov
π–π Stacking: The electron-deficient dichloropyridine rings could engage in π–π stacking interactions, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion.
The conformation of the molecule in the solid state pertains to the spatial arrangement of its atoms. For this compound, the key conformational feature is the rotation around the single bond connecting the pyridine ring to the acetyl group. This rotation defines the dihedral angle between the plane of the pyridine ring and the plane of the acetyl group (C-C-C=O).
In the solid state, the observed conformation is a balance between intramolecular steric effects and the optimization of intermolecular packing forces. rsc.org It is common for the acetyl group to be nearly coplanar with the aromatic ring to maximize π-conjugation, but steric hindrance from the ortho-substituent (the chlorine atom at position 3) may cause it to twist out of the plane. Without experimental crystallographic data, the precise dihedral angle remains unknown.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The photophysical properties describe the fate of the molecule after it absorbs light, including processes like fluorescence and phosphorescence. No specific experimental UV-Vis or photophysical data for this compound has been found in the reviewed literature. researchgate.netmdpi.comresearchgate.netnist.govresearchgate.netscience-softcon.de
Based on its structure as a substituted aromatic ketone, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions.
π→π Transitions:* These are typically strong absorptions arising from the excitation of electrons in the π-system of the dichloropyridine ring and the carbonyl group. They are expected to appear at shorter wavelengths (higher energy).
n→π Transitions:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands at longer wavelengths (lower energy) compared to the π→π* transitions.
The exact absorption maxima (λmax) and molar extinction coefficients (ε) are sensitive to the solvent environment. Information regarding the compound's fluorescence quantum yield, excited-state lifetime, and other photophysical parameters is not available.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2,4-Dichloropyridin-3-yl)ethanone |
| 1-(5,6-Dichloropyridin-3-yl)ethanone |
Computational Chemistry and Theoretical Investigations of 1 2,3 Dichloropyridin 4 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory approaches.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For 1-(2,3-Dichloropyridin-4-yl)ethanone, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G), can be used to determine the ground-state optimized geometry, vibrational frequencies, and a host of electronic parameters. researchgate.netnih.gov
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scholarsresearchlibrary.com For the related compound 2,3-Dichloropyridine (B146566), the HOMO-LUMO gap was calculated to be 5.75 eV, suggesting significant stability but also potential for reactivity. scholarsresearchlibrary.comresearchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT-calculated electron density. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group is expected to be a site of negative potential, while the hydrogen atoms and regions near the chlorine atoms may exhibit positive potential.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (a.u.) | -274.9074 (for 2,3-Dichloropyridine) scholarsresearchlibrary.com | Thermodynamic stability |
| HOMO Energy (eV) | -7.47 (for 2,3-Dichloropyridine) researchgate.net | Ionization potential / Electron-donating ability |
| LUMO Energy (eV) | -1.72 (for 2,3-Dichloropyridine) researchgate.net | Electron affinity / Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 5.75 (for 2,3-Dichloropyridine) scholarsresearchlibrary.comresearchgate.net | Chemical reactivity and kinetic stability |
| Dipole Moment (Debye) | 4.36 (for 2,3-Dichloropyridine) researchgate.net | Molecular polarity and intermolecular interactions |
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide valuable benchmark data for electronic properties. These methods are crucial for calculations where electron correlation is critical and may be used to validate the results obtained from DFT. For instance, studies on similar heterocyclic compounds have utilized both HF and DFT methods to compare theoretical vibrational frequencies against experimental data, providing a robust analysis of the molecule's structural and electronic characteristics. researchgate.net
To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method. researchgate.netnih.gov This approach calculates the excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT can predict the electronic transitions, such as n→π* and π→π*, which are characteristic of molecules containing carbonyl groups and aromatic rings. nih.gov Furthermore, by incorporating a Polarizable Continuum Model (PCM), the effect of different solvents on the absorption spectrum can be simulated. This allows for the prediction of solvatochromic shifts (changes in λmax with solvent polarity), providing insights into how the molecule's electronic structure is influenced by its environment. nih.govasianresassoc.org
| Solvent | λmax (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| Gas Phase | 285 | 0.15 | HOMO → LUMO (π→π) |
| Hexane | 288 | 0.18 | HOMO → LUMO (π→π) |
| Methanol (B129727) | 295 | 0.22 | HOMO → LUMO (π→π) |
| Water | 298 | 0.25 | HOMO → LUMO (π→π) |
Molecular Dynamics Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing conformational dynamics and interactions with surrounding molecules. nih.gov
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The primary degree of freedom is the rotation around the single bond connecting the acetyl group to the pyridine (B92270) ring. MD simulations can reveal the preferred dihedral angles, identify the most stable, low-energy conformers, and calculate the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. Analysis of the simulation trajectory can yield parameters like the radius of gyration to describe the molecule's compactness and root-mean-square deviation (RMSD) to assess conformational stability over time. nih.govnih.gov
| Conformer | Dihedral Angle (C3-C4-C(O)-CH3) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Conformer A | ~25° | 0.00 | 65 |
| Conformer B | ~160° | 1.25 | 35 |
MD simulations are particularly powerful for studying solvent effects at an explicit, atomistic level. By simulating this compound in a box of solvent molecules (e.g., water, methanol), one can directly observe and quantify solute-solvent interactions. nih.govresearchgate.net
Analyses of these simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. This can reveal the structure of the solvation shells around different parts of the molecule, such as the polar carbonyl group or the hydrophobic pyridine ring. For protic solvents, the dynamics of hydrogen bonding between the solvent and the carbonyl oxygen can be monitored, including the average number of hydrogen bonds and their lifetimes. nih.gov This detailed view of solvation provides a more dynamic and physically intuitive picture than the implicit solvent models used in quantum chemistry and is essential for understanding reaction mechanisms and solubility. asianresassoc.org
Reaction Mechanism Studies
Theoretical studies on analogous systems, such as dichloropyridines and dichloropyrimidines, shed light on the potential reaction mechanisms involving this compound.
The study of reaction mechanisms heavily relies on the identification and characterization of transition states and the calculation of reaction energy profiles. For reactions involving dichloropyridine derivatives, such as nucleophilic aromatic substitution (SNAr), computational methods like Density Functional Theory (DFT) are employed to locate the transition state structures and calculate their energies.
In a typical SNAr reaction on a dichloropyridine ring, the attacking nucleophile forms a Meisenheimer complex, which is a high-energy intermediate. Transition state analysis helps in understanding the energy barrier for the formation and breakdown of this intermediate. For instance, in the SNAr reaction of 2,4-dichloropyrimidines, a related class of compounds, transition state calculations have been used to determine the relative energy barriers for substitution at different positions on the ring. wuxiapptec.com These calculations often involve locating the transition state geometry and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state provides the activation energy, a crucial parameter in determining the reaction rate.
Hypothetical Energy Profile for Nucleophilic Substitution on a Dichloropyridine Ring
| Reaction Coordinate | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Dichloropyridine + Nucleophile) | 0 |
| Transition State 1 (Formation of Meisenheimer complex) | +15 to +25 |
| Meisenheimer Intermediate | +5 to +10 |
| Transition State 2 (Leaving group departure) | +12 to +20 |
This table is illustrative and based on general principles of SNAr reactions. Actual values for this compound would require specific calculations.
Computational chemistry is a powerful tool for predicting the regioselectivity of reactions on polysubstituted aromatic rings like this compound. The presence of two chlorine atoms and an acetyl group at specific positions dictates the most likely site for nucleophilic or electrophilic attack.
For nucleophilic aromatic substitution, the regioselectivity is often governed by the electronic properties of the pyridine ring. The positions ortho and para to the nitrogen atom are generally more activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen. The chlorine atoms themselves are good leaving groups. Theoretical studies on dichloropyrimidines have shown that the site of substitution can be predicted by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps of the substrate. wuxiapptec.comwuxiapptec.com The region of the molecule with the largest LUMO lobe often corresponds to the most electrophilic site and is thus most susceptible to nucleophilic attack. In some cases, the LUMO+1 orbital also needs to be considered if the energy gap between LUMO and LUMO+1 is small. wuxiapptec.comresearchgate.net
For this compound, the C4 position, bearing the acetyl group, is para to the ring nitrogen, and the C2 and C3 positions bear chlorine atoms. A nucleophilic attack would likely target the positions bearing the chlorine atoms. Computational analysis of the LUMO distribution and the relative energies of the transition states for substitution at C2 and C3 would be necessary to definitively predict the regioselectivity. Studies on 2,4-dichloropyridine (B17371) have highlighted the importance of Frontier Molecular Orbital (FMO) analysis in understanding the selectivity of SNAr reactions. researchgate.net
Computational methods allow for the detailed investigation of reaction intermediates that may be transient and difficult to observe experimentally. In the context of reactions involving this compound, this includes the study of intermediates in substitution reactions, additions to the carbonyl group, or reactions involving the methyl group of the acetyl moiety.
DFT calculations can provide optimized geometries, electronic structures, and energies of these intermediates. For example, in SNAr reactions, the structure and stability of the Meisenheimer complex are of great interest. Computational studies on related systems have elucidated the geometry of these intermediates and the distribution of negative charge within the ring. wuxiapptec.com Furthermore, theoretical studies can explore different reaction pathways, such as concerted versus stepwise mechanisms, and determine the most energetically favorable route.
Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
If this compound or its derivatives are investigated as potential biologically active agents, molecular docking and molecular dynamics simulations would be employed to model their interactions with target receptors. These computational techniques predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity.
The process involves generating a 3D model of the ligand and docking it into the binding pocket of the receptor. The scoring functions then rank the different binding poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular dynamics simulations can further refine the binding mode and provide insights into the stability of the ligand-receptor complex over time. Studies on substituted pyridine derivatives as inhibitors of various enzymes have successfully used these methods to understand binding mechanisms and guide the design of more potent inhibitors. nih.govresearchgate.net
Computational chemistry provides a suite of tools to predict molecular properties that govern intermolecular interactions. These properties are essential for understanding the physical characteristics of the compound and its interactions with other molecules, such as solvents or biological targets. DFT calculations on 2,3-Dichloropyridine, a very close analog, have provided insights into its electronic properties. researchgate.netscholarsresearchlibrary.com
Key molecular properties that can be calculated include:
Electronic Properties: The distribution of electrons in a molecule is fundamental to its reactivity and interactions.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2,3-Dichloropyridine, the calculated HOMO-LUMO gap is 5.75 eV, indicating significant stability. researchgate.netscholarsresearchlibrary.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction.
Physical Properties:
Polarizability and Hyperpolarizability: These properties describe the molecule's response to an external electric field and are relevant for understanding non-linear optical properties.
Calculated Electronic and Physical Properties of 2,3-Dichloropyridine
| Property | Calculated Value | Reference |
|---|---|---|
| HOMO Energy | -7.47 eV | researchgate.net |
| LUMO Energy | -1.72 eV | researchgate.net |
| HOMO-LUMO Gap | 5.75 eV | researchgate.netscholarsresearchlibrary.com |
These values are for 2,3-Dichloropyridine and serve as an approximation for the electronic character of the dichloropyridinyl moiety in this compound.
Development of Computational Tools and Software for Pyridine Chemistry Research
The investigation of pyridine derivatives, including this compound, heavily relies on a diverse array of computational tools and software. These programs facilitate the exploration of molecular structures, properties, and reactivity, thereby guiding synthetic efforts and mechanistic studies. The development of these tools has been instrumental in advancing pyridine chemistry research.
A significant area of development has been in quantum mechanics (QM) software. Programs based on Density Functional Theory (DFT) are frequently employed to study the electronic structure and predict properties of pyridine compounds. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been successfully used to estimate the acidities (pKa values) of pyridine and its derivatives. nih.gov Software packages like Spartan'10 and others are commonly used for such computations, providing insights into molecular properties with a manageable computational cost. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another critical computational tool. researchgate.net These models correlate the chemical structure of pyridine derivatives with their biological activity or chemical reactivity. By developing robust QSAR models, researchers can predict the properties of novel compounds and prioritize synthetic targets. researchgate.net The process often involves calculating molecular descriptors that capture various aspects of the molecule's structure and using them to build a predictive model.
For studying reaction mechanisms and pathways, computational methods are invaluable. For example, they have been used to analyze the alkylation reactions of pyridine and pyridinium (B92312) quinone methide precursors. osu.edu By modeling potential reaction pathways, such as S_N_1 and S_N_2 mechanisms, researchers can determine the most energetically favorable routes. osu.edu This is often achieved using a combination of QM calculations and solvent models, like the polarizable continuum model (PCM), to simulate reaction conditions. osu.edu
The field also benefits from a wide range of software designed for molecular visualization and analysis. Tools like Mercury are used for analyzing crystal structures and intermolecular interactions. mdpi.com Virtual screening tools, such as PyRx, have become essential in computational drug discovery for screening libraries of compounds against biological targets. sourceforge.io PyRx integrates other open-source software like AutoDock for docking simulations and Open Babel for chemical file format conversion and manipulation. sourceforge.io
The continuous development of these computational tools is driven by the need for greater accuracy, efficiency, and the ability to handle increasingly complex chemical systems. The integration of machine learning techniques into these platforms is a recent trend that promises to further enhance their predictive power and applicability in pyridine chemistry research. researchgate.net
A variety of software is available to support different aspects of computational chemistry research on pyridines. These can be broadly categorized as follows:
Interactive Data Table: Computational Chemistry Software for Pyridine Research
| Category | Software Examples | Primary Function(s) |
| Quantum Mechanics | Gaussian, Spartan, Q-Chem, NWChem | Electronic structure calculations, geometry optimization, frequency calculations, prediction of molecular properties. |
| Molecular Dynamics | AMBER, GROMACS, NAMD, LAMMPS | Simulating the physical movements of atoms and molecules. |
| QSAR & Drug Design | MOE, Schrödinger Suite, Discovery Studio | Building predictive models for biological activity, virtual screening, lead optimization. |
| Visualization & Analysis | VMD, PyMOL, Chimera, Avogadro | Visualizing molecular structures and trajectories, analyzing computational results. |
| Virtual Screening | PyRx, AutoDock Vina | Docking small molecules to macromolecules, predicting binding affinities. |
| Chemical Drawing | ChemDraw, MarvinSketch, ChemDoodle | Creating and editing chemical structures. |
This diverse ecosystem of software empowers researchers to conduct in-depth theoretical investigations into the chemistry of pyridines, complementing experimental work and accelerating the discovery and development of new compounds and materials.
Research Applications and Synthetic Utility of 1 2,3 Dichloropyridin 4 Yl Ethanone
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups in 1-(2,3-dichloropyridin-4-yl)ethanone makes it an important intermediate for the synthesis of more complex molecular architectures. Its utility as a building block for heterocyclic compounds and as a precursor to biologically active molecules is a central theme in its application.
Building Block for Heterocyclic Compounds
The reactivity of the acetyl group, coupled with the substitution pattern of the pyridine (B92270) ring, allows for the construction of various fused heterocyclic systems. One notable application is in the synthesis of thieno[2,3-b]pyridines. These compounds can be synthesized through the Gewald reaction, a multicomponent reaction that involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgumich.eduresearchgate.net In a hypothetical application, this compound could react with a cyanoester and sulfur to yield a polysubstituted 2-aminothiophene, which can then be further manipulated to form the thieno[2,3-b]pyridine (B153569) core. researchgate.netresearchgate.net The general mechanism for the Gewald reaction involves an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org
Furthermore, this compound can serve as a precursor for the synthesis of other fused pyridine systems. researchgate.netnih.gov For instance, it can be utilized in condensation reactions with various reagents to construct pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. researchgate.netmdpi.com The synthesis of pyrazolo[3,4-c]pyridazines and pyrazolo[3,4-d]pyridazines has also been explored from related pyridazine (B1198779) precursors, suggesting a potential pathway for the application of this compound in the synthesis of these nitrogen-rich heterocycles. nih.govamanote.com
Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound
| Heterocyclic System | Synthetic Method | Potential Application |
| Thieno[2,3-b]pyridines | Gewald Reaction | Medicinal Chemistry univie.ac.atresearchgate.net |
| Pyrazolo[3,4-b]pyridines | Condensation Reactions | Kinase Inhibitors researchgate.net |
| Fused Pyridines | Cyclization Reactions | Materials Science researchgate.net |
| Pyrazolo[3,4-d]pyridazines | Multi-step Synthesis | Agrochemicals |
Precursor to Biologically Active Molecules
The heterocyclic scaffolds derived from this compound are often associated with significant biological activities. For example, the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is structurally related to potential derivatives of the title compound, is found in several drugs with sedative and anxiolytic properties. nih.gov
Moreover, the thieno[2,3-b]pyridine framework is a key component in a number of compounds that have been investigated as kinase inhibitors. nih.govmdpi.com Kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a key strategy in the development of treatments for diseases such as cancer. ed.ac.ukresearchgate.net The potential for this compound to serve as a precursor for novel kinase inhibitors makes it a compound of high interest in medicinal chemistry. Specifically, derivatives of this compound could be explored as inhibitors of Src kinase or DNA-dependent protein kinase (DNA-PK). nih.govnih.gov
Development of New Synthetic Methodologies Utilizing the Compound's Reactivity
The unique reactivity of this compound not only allows for its use in the synthesis of known compounds but also provides opportunities for the development of novel synthetic methodologies.
Catalysis and Reagent Design
While direct applications of this compound in catalysis have not been extensively reported, its structure suggests potential for its derivatives to act as ligands in transition metal complexes. rsc.orgmdpi.comnih.govresearchgate.net The pyridine nitrogen and the ketone oxygen could coordinate to a metal center, and further functionalization of the pyridine ring could introduce additional donor atoms to create multidentate ligands. These metal complexes could then be investigated for their catalytic activity in various organic transformations. mdpi.com
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govresearchgate.nettaylorfrancis.comnih.gov The ketone functionality of this compound makes it an ideal candidate for participation in MCRs. For instance, it could be employed in a one-pot synthesis of highly substituted pyridines through a reaction with malononitrile (B47326) and an aldehyde. acsgcipr.orgrsc.org Such reactions are valuable for rapidly generating libraries of diverse compounds for biological screening.
Table 2: Potential Multi-component Reactions Involving this compound
| Reaction Name | Reactants | Product Type |
| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia | Dihydropyridines |
| Gewald Aminothiophene Synthesis | α-cyanoester, Sulfur | 2-Aminothiophenes umich.eduresearchgate.netnih.gov |
| Kabachnik–Fields reaction | Amine, Phosphite | α-aminophosphonates |
Contributions to Medicinal Chemistry Research Through Scaffold Design
The core structure of this compound provides a foundation for the design of novel molecular scaffolds in medicinal chemistry. The resulting heterocyclic systems can be considered "privileged structures," which are molecular frameworks that are able to bind to multiple biological targets.
The pyrazolopyridine scaffold, accessible from this starting material, is a well-established privileged structure in drug discovery. researchgate.netmdpi.com Derivatives of pyrazolo[3,4-b]pyridine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Similarly, the thienopyridine scaffold has been extensively explored in medicinal chemistry, with derivatives exhibiting activities such as antiplatelet and anticancer effects. univie.ac.atresearchgate.netnih.govekb.eg By providing access to novel analogs of these important heterocyclic systems, this compound can significantly contribute to the discovery of new therapeutic agents.
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The dichloropyridine core of this compound is a key pharmacophore that can be systematically modified to probe these relationships.
The design of analogues of this compound for SAR studies would typically involve modifications at several key positions:
The Pyridine Ring: Altering the position of the chlorine atoms on the pyridine ring can significantly impact the electronic distribution and steric profile of the molecule, which in turn can affect its binding affinity to biological targets. For instance, shifting a chlorine atom from the 2- or 3-position to other positions could modulate activity.
The Ethanone (B97240) Side Chain: The acetyl group offers multiple avenues for modification. The methyl group could be replaced with larger alkyl or aryl groups to explore the impact of hydrophobicity and steric bulk. The carbonyl group itself could be reduced to an alcohol, converted to an oxime, or used as a handle to introduce more complex functionalities.
Substitution on the Pyridine Ring: The remaining hydrogen on the pyridine ring could be substituted with various functional groups, such as amino, nitro, or cyano groups, to investigate the electronic and steric effects on activity.
The synthesis of these analogues can be achieved through various organic chemistry reactions. For example, the ethanone side chain can be modified through aldol (B89426) condensations, Wittig reactions, or reductions. Modifications on the pyridine ring might involve nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions to introduce new substituents.
A hypothetical SAR study on a series of analogues of this compound could yield data like that presented in the interactive table below. Such studies are crucial for optimizing lead compounds into potent and selective drug candidates. For example, in a study on 3,5-dichloropyridine (B137275) derivatives as P2X(7) receptor antagonists, modifications to the acyl group and the dichloropyridine skeleton were found to be critical for antagonistic activity. nih.gov
| Compound | R1 (at pyridine ring) | R2 (at ethanone side chain) | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1 | H | CH3 | 10.5 |
| 2 | 5-NH2 | CH3 | 5.2 |
| 3 | H | C2H5 | 8.1 |
| 4 | H | Phenyl | 2.3 |
| 5 | 6-F | CH3 | 7.8 |
Applications in Agrochemical Research
The dichloropyridine scaffold is a common feature in many agrochemicals. A related compound, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, is utilized in the formulation of crop protection agents, acting as a building block for herbicides and pesticides. chemimpex.com This suggests that this compound could also serve as a valuable intermediate in the synthesis of novel agrochemicals.
The development of new pesticides and herbicides is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The structural features of this compound make it an attractive starting material for creating libraries of compounds to be screened for agrochemical activity.
Research in this area would focus on synthesizing derivatives of this compound and evaluating their activity against various pests and weeds. For instance, the ethanone moiety could be elaborated into more complex side chains known to interact with specific biological targets in insects or plants. The dichloropyridine ring itself is a known toxophore in some applications.
The following interactive table illustrates the type of data that might be generated from screening derivatives of this compound for herbicidal activity.
| Compound Derivative | Modification | Herbicidal Activity (% Inhibition at 100 ppm) | Target Weed Species |
|---|---|---|---|
| A | Original Compound | 45 | Broadleaf weeds |
| B | Side chain elongated to propionyl | 60 | Broadleaf weeds |
| C | Addition of a 5-methoxy group | 75 | Grasses |
| D | Conversion of ketone to oxime | 55 | Broadleaf weeds |
| E | Replacement of one Cl with F | 65 | Grasses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
